3,4-Di-O-acetyl-6-deoxy-L-glucal

Catalog No.
S516008
CAS No.
34819-86-8
M.F
C10H14O5
M. Wt
214.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Di-O-acetyl-6-deoxy-L-glucal

CAS Number

34819-86-8

Product Name

3,4-Di-O-acetyl-6-deoxy-L-glucal

IUPAC Name

(3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl) acetate

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

InChI

InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3

InChI Key

NDEGMKQAZZBNBB-UHFFFAOYSA-N

SMILES

CC1C(C(C=CO1)OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

3,4-Di-O-acetyl-L-rhamnal

Canonical SMILES

CC1C(C(C=CO1)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C

Description

The exact mass of the compound 3,4-Di-O-acetyl-6-deoxy-L-glucal is 214.0841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 185346. It belongs to the ontological category of dicarboxylic acids and O-substituted derivatives in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor for Carbohydrate Synthesis

,4-Di-O-acetyl-6-deoxy-L-glucal (also known as Di-O-acetyl-L-rhamnal) is a valuable intermediate used in the synthesis of various carbohydrates. Its reactive aldehyde group and the presence of protected hydroxyl groups allow for selective modifications, making it a versatile building block for complex carbohydrate structures. Studies have shown its application in the synthesis of:

  • Rhamnosides: These are glycosides, a class of molecules where a sugar (rhamnose) is linked to another molecule via a glycosidic bond. 3,4-Di-O-acetyl-6-deoxy-L-glucal can be selectively deprotected and then coupled with various aglycones (non-sugar moieties) to create desired rhamnosides [].
  • Deoxy sugars: These are sugars with a missing oxygen atom, often essential components of natural products and bioactive molecules. 3,4-Di-O-acetyl-6-deoxy-L-glucal serves as a starting material for the synthesis of various deoxy sugars due to the absence of an oxygen atom at the C-6 position [].

Glycosyl Donor in Glycosylation Reactions

3,4-Di-O-acetyl-6-deoxy-L-glucal can function as a glycosyl donor in glycosylation reactions, a fundamental process in carbohydrate chemistry for creating glycosidic bonds. The presence of the two acetyl groups protects the hydroxyl groups at C-3 and C-4, enabling selective glycosylation at the remaining hydroxyl group. This property allows for the formation of specific glycosidic linkages with various acceptor molecules [].

Studies on Biological Activity

While the primary application of 3,4-Di-O-acetyl-6-deoxy-L-glucal lies in its role as a synthetic intermediate, some studies have explored its potential biological activity. Research suggests that it may exhibit antifungal properties, but further investigations are needed to understand its mechanism of action and potential therapeutic applications [].

3,4-Di-O-acetyl-6-deoxy-L-glucal is a chemical compound with the empirical formula C10H14O5C_{10}H_{14}O_{5} and a molecular weight of 214.22 g/mol. It is classified as an O-acetyl derivative of L-glucal, a sugar-like compound that plays a significant role in various chemical and biological processes. The compound is characterized by the presence of two acetyl groups attached to the hydroxyl groups at positions 3 and 4 of the glucal structure, which enhances its reactivity and solubility in organic solvents .

  • Substrate for Enzymes: The compound can be used to study the activity of enzymes that cleave or modify carbohydrates. By observing the enzymatic products, researchers can gain insights into the enzyme's mechanism of action and substrate specificity [].
  • Building Block for Glycosylations: The presence of a reactive hydroxyl group allows 3,4-Di-O-acetyl-6-deoxy-L-glucal to participate in glycosylation reactions. This enables the synthesis of complex carbohydrates with desired structures for further research.
  • Wear gloves and eye protection when handling.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.
Typical of sugar derivatives, including:

  • Hydrolysis: In the presence of water and acid, the acetyl groups can be hydrolyzed to yield 6-deoxy-L-glucal.
  • Reduction: The compound can be reduced to form corresponding alcohols or other derivatives, depending on the reducing agent used.
  • Condensation: It can react with amines or alcohols to form glycosidic bonds, leading to the synthesis of glycosides or oligosaccharides .

The biological activity of 3,4-Di-O-acetyl-6-deoxy-L-glucal has been studied in various contexts:

  • DNA Binding: This compound has been identified as a DNA-binding agent, which suggests potential applications in gene therapy or molecular biology research .
  • Antimicrobial Properties: Some studies indicate that derivatives of glucal compounds exhibit antimicrobial properties, although specific data on this compound's efficacy is limited .
  • Anticancer Activity: Research into similar compounds has shown potential anticancer properties, indicating that 3,4-Di-O-acetyl-6-deoxy-L-glucal may also possess such activities but requires further investigation .

The synthesis of 3,4-Di-O-acetyl-6-deoxy-L-glucal typically involves:

  • Starting Material: L-glucal can be used as the starting material.
  • Acetylation Reaction: The hydroxyl groups at positions 3 and 4 are acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction selectively introduces acetyl groups while protecting other functional groups.
  • Purification: The product is then purified using techniques such as chromatography to isolate the desired compound from by-products and unreacted materials .

3,4-Di-O-acetyl-6-deoxy-L-glucal has several notable applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex carbohydrates and glycosides.
  • Pharmaceutical Research: Due to its biological activities, it is explored for potential use in drug development, particularly in targeting genetic material.
  • Biochemical Studies: The compound is used in biochemical assays to study enzyme interactions and carbohydrate metabolism .

Studies focusing on the interactions of 3,4-Di-O-acetyl-6-deoxy-L-glucal with various biomolecules are crucial for understanding its biological mechanisms:

  • Enzyme Interactions: Research indicates that this compound may interact with specific enzymes involved in carbohydrate metabolism, potentially influencing their activity.
  • Binding Studies: Investigations into its DNA-binding properties have shown that it can form stable complexes with nucleic acids, which may affect gene expression .

Several compounds share structural similarities with 3,4-Di-O-acetyl-6-deoxy-L-glucal. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Deoxy-L-glucalLacks acetyl groupsMore reactive due to free hydroxyl groups
Acetylated derivatives of L-rhamnoseSimilar acetylation patternDifferent sugar backbone
D-Galactose derivativesContains different hydroxymethyl groupsVaries in biological activity
2-Acetamido-2-deoxy-D-glucoseContains an acetamido group insteadPotentially different biological roles

These compounds highlight the unique characteristics of 3,4-Di-O-acetyl-6-deoxy-L-glucal due to its specific acetylation pattern and potential applications in both synthetic chemistry and biological research .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Exact Mass

214.08412354 g/mol

Monoisotopic Mass

214.08412354 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

34819-86-8

Dates

Modify: 2023-08-15
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

Explore Compound Types